2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-
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Overview
Description
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a phenylmethoxy group attached to a butoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran with 4-(phenylmethoxy)butanol under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the phenylmethoxy and butoxy groups.
2H-Pyran, tetrahydro-2-methoxy-: Contains a methoxy group instead of the phenylmethoxy group.
2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of the phenylmethoxy group.
Uniqueness
2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy and butoxy groups can influence its reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
105966-45-8 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-(4-phenylmethoxybutoxy)oxane |
InChI |
InChI=1S/C16H24O3/c1-2-8-15(9-3-1)14-17-11-6-7-13-19-16-10-4-5-12-18-16/h1-3,8-9,16H,4-7,10-14H2 |
InChI Key |
PZVCFGPPLKJNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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